molecular formula C18H19N3O3 B2745626 4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile CAS No. 2097866-22-1

4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile

Cat. No. B2745626
CAS RN: 2097866-22-1
M. Wt: 325.368
InChI Key: RZYJVRRXBWGDFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

Epilepsy, a common neurological disorder, often presents drug resistance. Researchers have discovered that this compound exhibits potent anticonvulsant activity. In animal seizure models, it demonstrated broad-spectrum effects, including in the maximal electroshock (MES) test and the psychomotor 6 Hz seizure model. Notably, compound 30 (ED50 MES = 45.6 mg/kg, ED50 6 Hz = 39.5 mg/kg) emerged as the most effective anticonvulsant .

Antibacterial Activity

Compound D-2, a derivative of our focal compound, displayed moderate antibacterial action against Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacterial strains .

Tonic Pain Relief

In addition to its anticonvulsant properties, compound 30 was effective in pain models. It showed promise in the formalin test for tonic pain, capsaicin-induced pain, and the oxaliplatin-induced neuropathic pain model in mice .

Inhibition of Calcium Currents

The most plausible mechanism of action for compound 30 involves inhibiting calcium currents mediated by Cav 1.2 (L-type) channels. This insight contributes to its anticonvulsant effects .

Metabolic Stability and Safety Profile

Compound 30 exhibited high metabolic stability in human liver microsomes, negligible hepatotoxicity, and relatively weak inhibition of cytochrome P450 isoforms (CYP3A4, CYP2D6, and CYP2C9) .

Potential Preclinical Candidate

Given its favorable in vivo activity profile and drug-like properties, compound 30 warrants further investigation for preclinical development .

properties

IUPAC Name

4-[3-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c19-9-14-3-1-13(2-4-14)5-6-16(22)20-10-15(11-20)12-21-17(23)7-8-18(21)24/h1-4,15H,5-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYJVRRXBWGDFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile

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